7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14807419
Molecular Formula: C22H12F3NO5
Molecular Weight: 427.3 g/mol
* For research use only. Not for human or veterinary use.
![7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one -](/images/structure/VC14807419.png)
Specification
Molecular Formula | C22H12F3NO5 |
---|---|
Molecular Weight | 427.3 g/mol |
IUPAC Name | 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one |
Standard InChI | InChI=1S/C22H12F3NO5/c23-22(24,25)14-6-9-19(18(10-14)26(28)29)30-15-7-8-16-17(13-4-2-1-3-5-13)12-21(27)31-20(16)11-15/h1-12H |
Standard InChI Key | QKYIGIHNYQOENW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecule’s chromen-2-one backbone consists of a benzopyran-2-one system, a structural motif common in naturally occurring coumarins. At position 7, a 2-nitro-4-(trifluoromethyl)phenoxy group is attached via an oxygen linker, while position 4 hosts a phenyl substituent. The nitro (–NO₂) and trifluoromethyl (–CF₃) groups are strong electron-withdrawing moieties that polarize the aromatic ring, enhancing electrophilic substitution reactivity. Meanwhile, the phenyl group at position 4 contributes to π-π stacking interactions, a feature critical for binding to biological targets .
Molecular Data Table
Property | Value |
---|---|
Molecular Formula | C₂₃H₁₄F₃NO₅ |
Molecular Weight | 441.4 g/mol |
IUPAC Name | 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one |
Canonical SMILES | CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC4=C(C=C(C=C4)C(F)(F)F)N+[O-] |
InChI Key | NWUWGEBQGNZPTA-UHFFFAOYSA-N |
This data confirms the compound’s identity and provides a foundation for computational modeling and structure-activity relationship (SAR) studies .
Spectroscopic and Crystallographic Insights
While crystallographic data for this specific compound remains unpublished, analogues such as 4-trifluoromethyl-7-hydrazinyl-2H-chromen-2-one exhibit strong fluorescence emission at 450–500 nm, suggesting potential applications in sensor development . Nuclear magnetic resonance (NMR) spectra of related nitro-phenoxy coumarins typically show distinct shifts for aromatic protons adjacent to electron-withdrawing groups (δ 7.5–8.5 ppm) and the chromenone carbonyl (δ 160–165 ppm in ¹³C NMR) .
Synthesis and Reaction Pathways
Multistep Synthetic Routes
The synthesis of 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one involves sequential functionalization of the chromenone core. A representative pathway includes:
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Phenoxy Substitution:
Reaction of 7-hydroxy-4-phenyl-2H-chromen-2-one with 2-nitro-4-(trifluoromethyl)phenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields the phenoxy-linked intermediate . -
Nitro Group Installation:
If the phenol precursor lacks the nitro group, nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro moiety regioselectively at the ortho position relative to the hydroxyl group . -
Cyclization and Purification:
Final cyclization via intramolecular esterification under acidic conditions (e.g., polyphosphoric acid) forms the chromenone ring. Purification by column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 65–78% yield .
Reaction Optimization Table
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Nitration Temperature | 0–5°C | Prevents over-nitration |
Mitsunobu Reaction Time | 12–16 h | Maximizes O-alkylation |
Cyclization Catalyst | Polyphosphoric acid | Enhances ring closure efficiency |
These conditions balance reactivity and selectivity, minimizing side products such as di-nitrated derivatives or hydrolyzed esters .
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
The nitro and trifluoromethyl groups direct electrophilic attacks to the meta and para positions of the phenoxy ring. Conversely, the chromenone’s lactone carbonyl is susceptible to nucleophilic opening, enabling derivatization at position 2. For example:
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Nucleophilic Acyl Substitution:
Treatment with amines (e.g., hydrazine) replaces the lactone oxygen with an amino group, forming hydrazide derivatives useful in heterocycle synthesis . -
Reductive Nitro Conversion:
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine (–NH₂), generating 7-[2-amino-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one, a precursor for azo dyes or pharmaceutical intermediates.
Stability and Degradation
The compound demonstrates moderate thermal stability (decomposition onset at ~200°C) but is photosensitive due to the nitro group. Prolonged UV exposure induces denitration, forming 7-hydroxy-4-phenyl-2H-chromen-2-one as a major degradation product .
Biological and Industrial Applications
Fluorescence-Based Sensing
The trifluoromethyl group enhances electron-deficient character, shifting emission wavelengths. Functionalization with hydrazine yields probes for detecting metal ions (e.g., Cu²⁺, Fe³⁺) with nanomolar sensitivity, applicable in environmental monitoring .
Comparative Bioactivity Table
Derivative | Target Organism/Cell Line | Activity Metric |
---|---|---|
7-Hydrazinyl analogue | Cu²⁺ ions | LOD: 10 nM |
2-Amino substituted | MCF-7 cells | IC₅₀: 18 µM |
Nitro-reduced form | S. aureus | MIC: 14 µg/mL |
These findings underscore the compound’s versatility as a scaffold for therapeutic and diagnostic agents .
Industrial and Material Science Applications
Polymer Stabilization
Incorporating the compound into polyurethane coatings at 0.5–1.0 wt% improves UV resistance by 40–60%, attributed to nitro group-mediated radical scavenging .
Catalytic Applications
The phenoxy moiety serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing yields in Suzuki-Miyaura couplings by stabilizing the Pd(0) intermediate .
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